(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride (3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2248292-73-9
VCID: VC5803245
InChI: InChI=1S/C9H14N2O2.ClH/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7;/h5,7,10,12H,1-4,6H2;1H
SMILES: C1CNCCC1C2=NOC(=C2)CO.Cl
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride

CAS No.: 2248292-73-9

Cat. No.: VC5803245

Molecular Formula: C9H15ClN2O2

Molecular Weight: 218.68

* For research use only. Not for human or veterinary use.

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride - 2248292-73-9

Specification

CAS No. 2248292-73-9
Molecular Formula C9H15ClN2O2
Molecular Weight 218.68
IUPAC Name (3-piperidin-4-yl-1,2-oxazol-5-yl)methanol;hydrochloride
Standard InChI InChI=1S/C9H14N2O2.ClH/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7;/h5,7,10,12H,1-4,6H2;1H
Standard InChI Key DAJGBRTYQGUVCJ-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NOC(=C2)CO.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₉H₁₄N₂O₂·HCl, with a molecular weight of 218.68 g/mol (free base: 182.22 g/mol). Its IUPAC name is (3-piperidin-4-yl-1,2-oxazol-5-yl)methanol hydrochloride, reflecting the piperidine ring substituted at the 4-position with an isoxazole group bearing a hydroxymethyl substituent.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₄N₂O₂·HCl
Molecular Weight218.68 g/mol
IUPAC Name(3-piperidin-4-yl-1,2-oxazol-5-yl)methanol hydrochloride
Canonical SMILESC1CNCCC1C2=NOC(=C2)CO.Cl
InChI KeyFICFSHKTPFXGTP-UHFFFAOYSA-N

The piperidine ring contributes basicity, while the isoxazole’s aromaticity and the hydroxymethyl group enable hydrogen bonding, influencing solubility and receptor interactions .

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step reactions to construct the isoxazole ring and attach the piperidine moiety. A general approach includes:

  • Isoxazole Formation: Cyclization of nitrile derivatives with hydroxylamine or substituted acetylenes under basic conditions.

  • Piperidine Substitution: Coupling the isoxazole intermediate with a piperidine derivative via nucleophilic substitution or metal-catalyzed cross-coupling .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., methanol or isopropanol) to precipitate the hydrochloride salt .

Purification Strategies

A patent detailing the synthesis of structurally related compounds (e.g., 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride) outlines a purification method involving:

  • Acid-Base Extraction: The free base is dissolved in dichloromethane, treated with aqueous ammonia to separate organic layers, and washed to remove impurities .

  • Salt Formation: Tartaric acid in methanol is added to form a tartrate salt, which is filtered and reconverted to the free base using sodium hydroxide .

  • Final Hydrochloride Precipitation: The free base is treated with isopropanol-HCl to yield the pure hydrochloride salt .

Table 2: Example Purification Steps from Patent Literature

StepConditionsOutcome
Initial ExtractionDichloromethane, NH₃(aq)Separation of organic layer
Tartrate FormationTartaric acid in MeOHTartrate salt precipitation
Free Base RecoveryNaOH, H₂ONeutralization
HCl Salt PrecipitationIsopropanol-HClHigh-purity hydrochloride

This method reduces dimer impurities to <0.1% and achieves >99.7% HPLC purity .

Physicochemical and Pharmacological Profile

Solubility and Stability

The hydrochloride salt exhibits improved aqueous solubility compared to the free base, critical for in vitro assays. Stability studies suggest degradation under strong acidic or basic conditions, necessitating storage at controlled pH (4–6).

Applications in Pharmaceutical Development

Intermediate for Antipsychotics

The compound serves as a precursor in synthesizing paliperidone, a second-generation antipsychotic. In one protocol, the hydrochloride salt reacts with 3-(2-chloroethyl)-9-hydroxy-2-methyltetrahydropyrido[1,2-a]pyrimidin-4-one under basic conditions to form paliperidone .

Neurological Target Exploration

Piperidine-isoxazole hybrids are being evaluated for:

  • Neuropathic Pain: Modulation of 5-HT receptors and ion channels .

  • Cognitive Disorders: Cholinesterase inhibition and NMDA receptor antagonism.

Future Directions

Further research should prioritize:

  • Structure-Activity Relationships (SAR): Modifying the hydroxymethyl group to enhance receptor selectivity.

  • Formulation Development: Nanoencapsulation or prodrug strategies to improve bioavailability.

  • Target Validation: Screening against orphan GPCRs and ion channels linked to neurological diseases.

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